tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate
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Overview
Description
tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C12H21NO3. It is used primarily as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-methyl-4-oxocyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carbamates.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors used in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(4-oxocyclohexyl)carbamate
- tert-Butyl (4-oxocyclohexyl)methylcarbamate
- tert-Butyl N-methyl-N-(4-oxocyclohexyl)carbamate
Uniqueness
tert-Butyl methyl(1-methyl-4-oxocyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its methyl group at the 1-position of the cyclohexyl ring enhances its steric properties, making it a valuable intermediate in selective synthesis reactions.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-methyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14(5)13(4)8-6-10(15)7-9-13/h6-9H2,1-5H3 |
InChI Key |
SHDJULPRZDOXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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